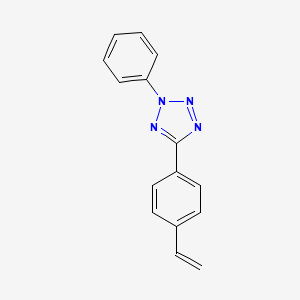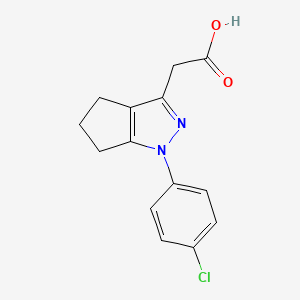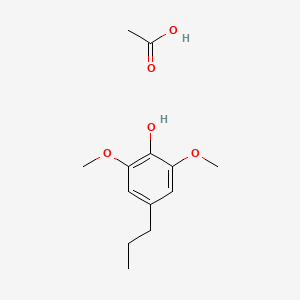
Acetic acid;2,6-dimethoxy-4-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,6-dimethoxy-4-propylphenol is a chemical compound with the molecular formula C₁₃H₂₀O₅ and a molecular weight of 256.295 g/mol . It is also known by other names such as Phenol,2,6-dimethoxy-4-propyl-,acetate and 2-acetoxy-1,3-dimethoxy-5-propyl-benzene . This compound is characterized by its aromatic structure, which includes two methoxy groups and a propyl group attached to the benzene ring.
Méthodes De Préparation
The synthesis of acetic acid;2,6-dimethoxy-4-propylphenol typically involves the acetylation of 2,6-dimethoxy-4-propylphenol. One common method includes the reaction of 2,6-dimethoxy-4-propylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar principles of acetylation using appropriate reagents and catalysts.
Analyse Des Réactions Chimiques
Acetic acid;2,6-dimethoxy-4-propylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: The methoxy and propyl groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;2,6-dimethoxy-4-propylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2,6-dimethoxy-4-propylphenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Acetic acid;2,6-dimethoxy-4-propylphenol can be compared with other similar compounds such as:
2,6-dimethoxy-4-propylphenol: This compound lacks the acetyl group but shares similar structural features.
4-ethyl-2-methoxyphenol: Another phenolic compound with similar functional groups but different alkyl substitution.
2-methoxy-4-propylphenol: Similar in structure but with fewer methoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
22805-53-4 |
|---|---|
Formule moléculaire |
C13H20O5 |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
acetic acid;2,6-dimethoxy-4-propylphenol |
InChI |
InChI=1S/C11H16O3.C2H4O2/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3;1-2(3)4/h6-7,12H,4-5H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
YQHNOKJFMYODLR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1)OC)O)OC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
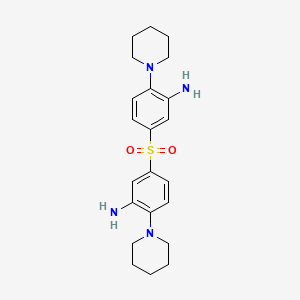
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)

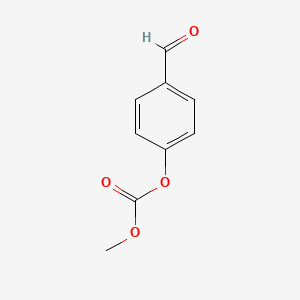
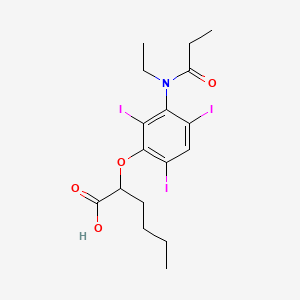
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
